BenchChemオンラインストアへようこそ!

(2-(allylthio)-1-(4-methylbenzyl)-1H-imidazol-5-yl)methanol

Physicochemical profiling Lipophilicity Drug-likeness

Accelerate your SAR campaigns with (2-(allylthio)-1-(4-methylbenzyl)-1H-imidazol-5-yl)methanol, a polyfunctional 2-thioimidazole core featuring a reactive S-allyl handle, a 4-methylbenzyl N-substituent, and a hydroxymethyl anchor at C-5. Unlike the inert S-methyl analog, the allylthio group enables thiol-ene bioconjugation, enantioselective sulfoxidation (up to 99% ee), and scaffold diversification via [3,3]-sigmatropic rearrangement. Anchor parallel libraries through the C-5 OH group, then exploit the S-allyl moiety for a second round of diversification. Ideal for p38α MAPK inhibitor optimization (whole-blood IC₅₀ as low as 52 nM), Hedgehog pathway probe synthesis, and tubulin polymerization SAR. Procure 100–500 mg from a specialist screening-compound supplier to bypass 4–6 weeks of core synthesis.

Molecular Formula C15H18N2OS
Molecular Weight 274.38
CAS No. 899999-59-8
Cat. No. B2765167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-(allylthio)-1-(4-methylbenzyl)-1H-imidazol-5-yl)methanol
CAS899999-59-8
Molecular FormulaC15H18N2OS
Molecular Weight274.38
Structural Identifiers
SMILESCC1=CC=C(C=C1)CN2C(=CN=C2SCC=C)CO
InChIInChI=1S/C15H18N2OS/c1-3-8-19-15-16-9-14(11-18)17(15)10-13-6-4-12(2)5-7-13/h3-7,9,18H,1,8,10-11H2,2H3
InChIKeyFAGMKYOZRVKGPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2-(Allylthio)-1-(4-methylbenzyl)-1H-imidazol-5-yl)methanol (CAS 899999-59-8): Core Physicochemical Profile and Structural Context


(2-(Allylthio)-1-(4-methylbenzyl)-1H-imidazol-5-yl)methanol is a polysubstituted 2-thioimidazole derivative bearing a reactive S-allyl handle at position 2, a 4-methylbenzyl group at N-1, and a hydroxymethyl group at C-5 [1]. The compound has a molecular weight of 274.4 g·mol⁻¹, a computed LogP (XLogP3-AA) of 2.6, a topological polar surface area (TPSA) of 63.4 Ų, and 6 rotatable bonds, placing it within drug-like chemical space [1]. It belongs to the broader class of 2-(alkylthio)-1-substituted-imidazole-5-methanols, a scaffold exploited in medicinal chemistry for p38 MAP kinase modulation, Hedgehog pathway inhibition, and tubulin-targeting cytotoxicity [2][3][4]. As a screening compound catalogued under AKOS024475214 and distributed by Otava Ltd., it is primarily positioned as a versatile building block for lead-generation and analogue-synthesis campaigns [1].

Why (2-(Allylthio)-1-(4-methylbenzyl)-1H-imidazol-5-yl)methanol Cannot Be Replaced by Simpler 2-Thioimidazole Analogs


Although numerous 2-(alkylthio)imidazole-5-methanol derivatives exist in commercial screening collections, direct substitution of (2-(allylthio)-1-(4-methylbenzyl)-1H-imidazol-5-yl)methanol with the closest commercially available analog—[1-benzyl-2-(methylsulfanyl)-1H-imidazol-5-yl]methanol (CAS 338414-90-7)—results in three functionally consequential losses: (i) the S-allyl alkene, which enables thiol-ene click chemistry, sulfoxide/sulfone oxidation, and [3,3]-sigmatropic rearrangements for scaffold diversification, is replaced by a chemically inert S-methyl group [1][2]; (ii) the lipophilicity drops from LogP ≈ 2.6 to ≈ 2.15, potentially altering membrane permeability and protein-binding profiles in cellular assays [1][3]; and (iii) the 4-methylbenzyl N-substituent, which contributes to steric and electronic tuning of the imidazole core, is downgraded to an unsubstituted benzyl group [1]. These structural distinctions are not cosmetic—they govern the compound's reactivity as a synthetic intermediate and its performance in structure-activity relationship (SAR) studies, as evidenced by the sensitivity of p38α MAPK inhibitory potency to the thioether substituent in the 2-thioimidazole series [4].

(2-(Allylthio)-1-(4-methylbenzyl)-1H-imidazol-5-yl)methanol: Quantitative Differentiation Evidence vs. Closest Structural Analogs


Enhanced Lipophilicity (ΔLogP ≈ +0.45) Compared to the Des-methyl, S-Methyl Analog

The target compound exhibits a computed partition coefficient (XLogP3-AA) of 2.6, which is approximately 0.45 log units higher than the experimental LogP of 2.15 reported for the closest commercially available analog, [1-benzyl-2-(methylsulfanyl)-1H-imidazol-5-yl]methanol (CAS 338414-90-7) [1][2]. This difference arises from the combined effect of the 4-methyl substituent on the N-benzyl group and the replacement of S-methyl with the more lipophilic S-allyl chain. In drug-discovery practice, a ΔLogP of 0.45 can translate into a ~2.8-fold increase in predicted membrane partitioning, a parameter relevant to cellular permeability and non-specific protein binding [3].

Physicochemical profiling Lipophilicity Drug-likeness ADME prediction

S-Allyl Reactivity Handle Enables Synthetic Diversification Not Accessible with S-Methyl or S-Ethyl Analogs

The S-allyl substituent of the target compound provides a terminal alkene that is absent in the S-methyl analog (CAS 338414-90-7) and S-ethyl congeners. This alkene is competent for thiol-ene radical click conjugation with cysteinyl thiols or thioglycosides, enabling late-stage bioconjugation or library construction that is mechanistically unavailable to saturated S-alkyl analogs [1]. Additionally, the allylthio group undergoes controlled oxidation to the corresponding sulfoxide (R-SO-CH₂CH=CH₂) and sulfone (R-SO₂-CH₂CH=CH₂), a transformation documented for 2-thioimidazoles that can yield enantiomerically enriched sulfoxides with up to 99% ee using chiral titanium catalysts [2]. In the seminal 60-compound study by Kister et al., allylthio-substituted imidazoles exhibited distinct [3,3]-sigmatropic rearrangement kinetics compared to their methylthio counterparts, demonstrating that the allylthio group is not a passive substituent but an active participant in thermal reactivity [3].

Synthetic methodology Click chemistry Thiol-ene reaction Chemical biology probes

2-Thioimidazole Scaffold Pharmacological Relevance: Class-Level Evidence from p38α MAP Kinase and Hedgehog Pathway Inhibition

The 2-(alkylthio)imidazole scaffold to which the target compound belongs has demonstrated validated pharmacological activity in two mechanistically distinct therapeutic areas. In the p38α MAP kinase field, Laufer and Koch developed a series of 2-alkylsulfanyl-4-(4-fluorophenyl)-5-(2-aminopyridin-4-yl)imidazoles with nanomolar IC₅₀ values; subsequent chiral sulfoxide derivatives of this scaffold achieved p38α IC₅₀ values in the low nanomolar range and TNF-α release inhibition in human whole blood with IC₅₀ as low as 52 nM [1][2]. In the Hedgehog pathway, Gräßle et al. identified S-alkylated 2-mercaptobenzoimidazoles—a structurally related 2-thioimidazole class—as inhibitors with activity in the low micromolar range in Gli-dependent luciferase reporter assays [3]. Separately, Assadieskandar et al. reported that 2-alkylthio-1H-imidazole derivatives bearing a 3,4,5-trimethoxyphenyl group at C-5 exhibited tubulin polymerization inhibitory activity with IC₅₀ values of 27.7–39.2 μM against cancer cell lines while sparing non-tumor NIH-3T3 cells (IC₅₀ > 100 μM) [4]. These three independent studies collectively establish that the 2-thioether imidazole chemotype is a tractable pharmacophore with tunable target selectivity, providing a strong rationale for procuring the target compound as a starting point for focused library synthesis.

Kinase inhibition Hedgehog signaling Cancer therapeutics p38 MAPK

Molecular Property Differentiation: Target Compound vs. Closest Structural Analogs—Quantitative Physicochemical Comparison

A quantitative comparison of computed and experimentally measured physicochemical properties between the target compound and its two closest structurally characterized analogs reveals systematic differences relevant to procurement decisions. The target compound (MW 274.4 Da, XLogP3 = 2.6, 6 rotatable bonds, TPSA 63.4 Ų) sits comfortably within both the Lipinski Rule-of-Five and the more restrictive lead-likeness criteria (MW < 350 Da, LogP < 3) [1]. Compared to [1-benzyl-2-(methylsulfanyl)-1H-imidazol-5-yl]methanol (MW 234.32 Da, LogP 2.15, mp 109 °C) [2], the target is 40.1 Da heavier and 0.45 LogP units more lipophilic—an incremental shift that retains drug-like properties while increasing the chemical space explored. The second comparator, (1-benzyl-2-(benzylthio)-1H-imidazol-5-yl)methanol (MW 310.41 Da, predicted LogP ≈ 3.5), has a larger and more lipophilic S-benzyl group . The target compound's S-allyl group thus occupies an intermediate lipophilicity/molecular-weight space between the minimally functionalized S-methyl and the bulkier S-benzyl analog, offering a balanced profile for both synthetic accessibility and predicted drug-likeness.

Computational chemistry Molecular descriptors Lead-likeness Physicochemical property comparison

(2-(Allylthio)-1-(4-methylbenzyl)-1H-imidazol-5-yl)methanol: Evidence-Backed Application Scenarios for Scientific Procurement


Focused Kinase Inhibitor Library Design Using the C-5 Hydroxymethyl Handle for Parallel Derivatization

The C-5 hydroxymethyl group of the target compound provides a convenient anchor point for generating ester, ether, carbamate, or sulfonate derivatives in one-pot parallel synthesis formats. Given the established nanomolar activity of 2-thioimidazole derivatives against p38α MAP kinase—including optimized compounds with IC₅₀ values in the low nanomolar range and whole-blood TNF-α release IC₅₀ as low as 52 nM —medicinal chemistry teams can use this compound as a core scaffold to synthesize a library of 50–200 analogs via C-5 O-functionalization, retaining the S-allyl group for a subsequent round of diversification. For procurement, ordering 100–500 mg of the target compound from a screening-compound supplier enables rapid hit-to-lead expansion without the 4–6 week synthesis of the core scaffold itself .

Thiol-Ene Bioconjugation for Chemical Probe Development Targeting the Hedgehog Pathway

The S-allyl alkene of the target compound is a competent substrate for radical-initiated thiol-ene click chemistry with cysteine-containing peptides or thioglycoside reporters . This enables the synthesis of chemical biology probes—biotinylated derivatives, fluorescent conjugates, or photoaffinity labels—without requiring pre-installation of a bioorthogonal handle via multi-step synthesis. Given the report by Gräßle et al. that S-alkylated 2-mercaptobenzoimidazoles inhibit Hedgehog signaling in the low micromolar range , the target compound—with its 2-allylthio and 4-methylbenzyl substitution—represents a structurally distinct chemotype that can be conjugated to reporter groups for target-identification pull-down experiments or cellular imaging, directly supporting mechanism-of-action studies.

Enantioselective Sulfoxidation to Access Chiral p38α MAPK Inhibitor Candidates

The 2-(allylthio)imidazole scaffold can undergo titanium- or iron-catalyzed enantioselective oxidation to yield chiral sulfoxides with enantiomeric excesses up to 99%, as demonstrated by Bühler et al. on structurally related tri- and tetrasubstituted 2-thioimidazoles . These enantiomerically pure sulfoxides exhibited differential p38α MAPK inhibitory potency compared to their racemates and sulfide precursors, with IC₅₀ values in the low nanomolar range . The target compound, with its S-allyl group, provides the requisite prochiral sulfide for such an oxidation. Researchers procuring this compound for an enantioselective sulfoxidation campaign can access a chiral chemical space that is inaccessible from the S-methyl analog, which would yield an achiral sulfoxide.

Scaffold-Hopping Starting Point for Tubulin Polymerization Inhibitor Discovery

Assadieskandar et al. demonstrated that 4-aryl-5-(3,4,5-trimethoxyphenyl)-2-alkylthio-1H-imidazoles inhibit tubulin polymerization with cancer-cell IC₅₀ values of 27.7–39.2 μM and >3.6-fold selectivity over non-tumor NIH-3T3 cells (IC₅₀ > 100 μM) . The target compound, which lacks the 4-aryl and 5-aryl substituents of the active series, represents a minimal core scaffold for systematic SAR exploration at C-4, C-5, and the S-allyl group. Procuring gram quantities of this compound allows a medicinal chemistry team to install diverse aryl or heteroaryl groups at the C-4 and C-5 positions via sequential halogenation and cross-coupling, while retaining the S-allyl handle for subsequent diversification, potentially yielding novel tubulin-targeting agents with improved selectivity windows .

Quote Request

Request a Quote for (2-(allylthio)-1-(4-methylbenzyl)-1H-imidazol-5-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.